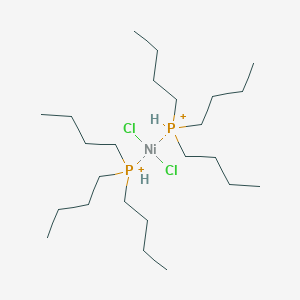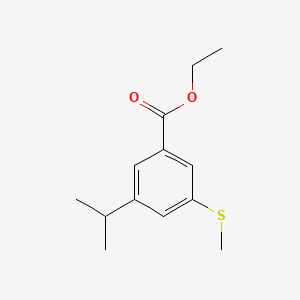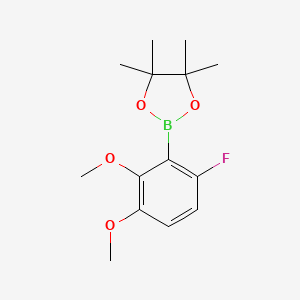
Dichloronickel;tributylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloronickel;tributylphosphanium is a coordination complex that features nickel bonded to two chlorine atoms and a tributylphosphanium ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloronickel;tributylphosphanium can be synthesized through the reaction of nickel(II) chloride with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
NiCl2+P(C4H9)3→NiCl2(P(C4H9)3)
The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dichloronickel;tributylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and a suitable solvent.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) species.
Substitution: Various nickel(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Dichloronickel;tributylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Kumada couplings.
Biology: The compound is studied for its potential use in biological systems, including as a probe for nickel-dependent enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which dichloronickel;tributylphosphanium exerts its effects involves coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The tributylphosphanium ligand stabilizes the nickel center and can influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and other metal complexes, and pathways involve electron transfer and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphine ligands.
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Features a different phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: Another nickel complex with a different diphosphine ligand.
Uniqueness
Dichloronickel;tributylphosphanium is unique due to the presence of the tributylphosphanium ligand, which imparts distinct steric and electronic properties. This can result in different reactivity and selectivity compared to other nickel complexes.
Propiedades
Número CAS |
30759-83-2 |
|---|---|
Fórmula molecular |
C24H56Cl2NiP2+2 |
Peso molecular |
536.2 g/mol |
Nombre IUPAC |
dichloronickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
Clave InChI |
KPFOFXWYYUNJOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)



![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)


![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)

![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)
